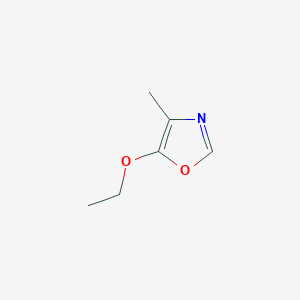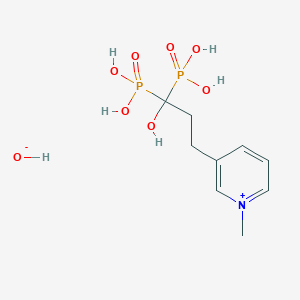
Dibenzyl phosphonate
Übersicht
Beschreibung
Dibenzyl phosphonate is a chemical compound that is part of a broader class of organophosphorus compounds. It is characterized by the presence of a phosphorus atom bonded to two benzyl groups. The compound is of interest due to its potential applications in various chemical reactions and its role in the synthesis of other compounds.
Synthesis Analysis
The synthesis of dibenzyl phosphonate derivatives can be achieved through various methods. For instance, dibenzyl (lithiomethyl)phosphonate can be used to displace primary triflates, providing access to phosphonates with benzyl ester protecting groups . Additionally, dibenzylamine bisphosphonate can be prepared from dibenzylamine, triethyl orthoformate, and diethyl phosphite, with subsequent deprotection steps leading to aminobisphosphonate .
Molecular Structure Analysis
The molecular structure of dibenzyl phosphonate-related compounds can be quite complex. For example, the structure of dibenzophosphaborin, a related compound, is non-planar due to the pyramidalization around the phosphorus atoms . Similarly, the structural analysis of a phosphonium dibenzylide anion encapsulating a Ba2+ ion reveals a bonding contact with ylidic and benzylic ring carbon atoms, with the benzylidic carbon adopting a planar sp2 bonding geometry .
Chemical Reactions Analysis
Dibenzyl phosphonate compounds can participate in a variety of chemical reactions. Oxidative dephosphorylation of benzylic phosphonates with dioxygen can generate trans-stilbenes . Phospha-Michael addition to unsaturated compounds is another reaction involving phosphonate-containing compounds . Furthermore, the synthesis of dibenzyl α,α-difluoromethyl-β-ketophosphonates involves a fluorination reaction, adding the F+ ion to the enolate form of the corresponding dibenzyl β-ketophosphonate .
Physical and Chemical Properties Analysis
The physical and chemical properties of dibenzyl phosphonate derivatives are influenced by their molecular structure. For example, the UV-vis and 11B NMR spectra of certain dibenzyl phosphonate compounds show temperature-dependent changes due to the coordination of counter anions, indicating strong Lewis acidity . The presence of catalytic amounts of tetraalkylphosphonium salts can increase the reaction rate and selectivity in the N-benzylation of primary aliphatic amines . Additionally, the phosphonate ester groups in polybenzimidazole diethyl phosphonates are linked directly to the aromatic backbone, which affects their solubility and thermal stability .
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
Dibenzyl phosphonate plays a crucial role in peptide synthesis, particularly in the global phosphorylation of peptides. It is utilized to rectify the formation of H-phosphonate by-products during peptide synthesis, improving the yield of desired dihydrogen phosphate products (Perich, 2006).
Antiviral and Cytostatic Activities
Research on dibenzyl ω-(1H-1,2,3-triazol-1-yl)alkylphosphonates, derived from dibenzyl phosphonate, has demonstrated potential antiviral and cytostatic activities. These compounds have shown effectiveness against a variety of DNA and RNA viruses and have inhibited proliferation in several cancer cell lines, indicating their potential in developing new therapeutic agents (Głowacka et al., 2014).
Spectroscopic Characterization
Dibenzyl phosphonate derivatives have been analyzed using NMR and mass spectrometry, contributing to the understanding of their structural properties. This spectroscopic characterization is essential for the development of novel compounds with potential applications in various fields (Lewkowski et al., 2017).
Antimicrobial Properties
A novel dibenzyl phosphonate derivative exhibited significant anti-biofilm and anti-microbial properties against resistant strains of Staphylococcus aureus. This discovery opens new avenues for treating infections caused by drug-resistant bacteria (Yeswanth et al., 2018).
Phosphonate to Phosphonic Acids Transformation
Studies have developed processes for converting dibenzyl phosphonates to phosphonic acids, showcasing the versatility of dibenzyl phosphonate in chemical transformations. This research is crucial for synthesizing phosphonic acids, which have various industrial and pharmaceutical applications (Li et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
oxo-bis(phenylmethoxy)phosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3P/c15-18(16-11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10H,11-12H2/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKYHDHLEMEVDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CO[P+](=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20938038 | |
| Record name | Bis(benzyloxy)(oxo)phosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20938038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzyl phosphite | |
CAS RN |
17176-77-1 | |
| Record name | Dibenzyl phosphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017176771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(benzyloxy)(oxo)phosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20938038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzyl phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.463 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBENZYL PHOSPHITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O720L5H5A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2[[(1,1-Dimethylethyl)dimethyl silyl]oxy]ethyl]-piperidine](/img/structure/B119857.png)

![6-Aminobenzo[d]isoxazol-3(2H)-one](/img/structure/B119866.png)









